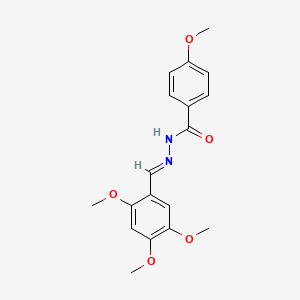

(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

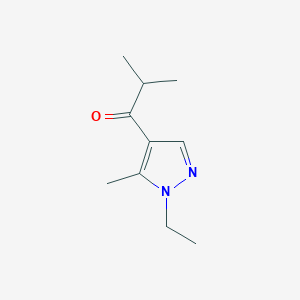

“(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide” is a chemical compound that crystallizes as a hemihydrate, with the molecular formula C18H20N2O5·0.5H2O . The molecule exists in an E conformation with respect to the C=N imine bond .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dimethyl-N-[(E)-2,4,5-trimethoxybenzylidene]aniline was synthesized by adding an equimolar ratio (1:1) of 2,4,5-trimethoxybenzaldehyde and 2,3-dimethyl aniline in methanol solvent .Molecular Structure Analysis

The 4-methoxyphenyl unit is disordered over two sets of sites with a refined occupancy ratio of 0.54:0.46 . The dihedral angles between the benzene rings are 29.20 and 26.59°, respectively, for the major and minor components of the 4-methoxy-substituted ring . All methoxy substituents lie close to the plane of the attached benzene rings .Applications De Recherche Scientifique

Molecular Structure and Hydrogen Bonding

(E)-4-methoxy-N'-(2,4,5-trimethoxybenzylidene)benzohydrazide and related compounds have been extensively studied for their molecular structure, showcasing the importance of hydrogen bonding and π-π interactions in stabilizing their crystalline structures. For instance, studies have revealed that these molecules exhibit trans conformation regarding the C=N double bond, with various dihedral angles observed between the benzene rings indicating the flexibility and spatial arrangement of the molecules. The presence of methoxy groups influences the planarity and twisting of these molecules within the crystal structures, facilitating hydrogen bonding and weak C—H⋯O interactions that contribute to the formation of stable sheets and chains within the crystals (Horkaew et al., 2011).

Antimicrobial Activities

The antimicrobial properties of benzohydrazide derivatives, including those similar to this compound, have been a significant focus of research. Studies have demonstrated the antimicrobial efficacy of these compounds against a range of bacteria, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. The structure-activity relationship reveals that the presence of electron-withdrawing groups like Cl and NO2 enhances the compounds' antimicrobial activity, suggesting their potential as antimicrobial agents (Han, 2013).

Antioxidant and Enzyme Inhibition

The antioxidant properties and enzyme inhibition capabilities of benzohydrazide derivatives have also been extensively explored. Compounds with methoxy substituents have shown potential in inhibiting α-glucosidase, an enzyme target for diabetes management, and have displayed antioxidant activities. These findings highlight the potential therapeutic applications of these compounds in managing oxidative stress and metabolic disorders (Prachumrat et al., 2018).

Molecular Docking and Antituberculosis Activity

Molecular docking studies have provided insights into the potential antituberculosis activity of benzohydrazide derivatives by analyzing their interaction with Mycobacterium tuberculosis enzymes. These studies suggest that the compounds could bind effectively to the active sites of critical bacterial enzymes, indicating a promising avenue for developing new antituberculosis therapies (Maheswari & Manjula, 2016).

Mécanisme D'action

Target of Action

The primary targets of the compound (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide are three key enzymes: GlcN-6-p synthase, DNA polymerase, and EGFR tyrosine kinase . These enzymes play crucial roles in various biological processes, including carbohydrate synthesis, DNA replication, and cell signaling, respectively .

Mode of Action

(E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide interacts with its targets through a process known as molecular docking . This involves the compound binding to its target enzymes, which can alter their function and lead to changes in the biochemical processes they regulate .

Biochemical Pathways

The interaction of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide with its target enzymes affects several biochemical pathways. For instance, by interacting with GlcN-6-p synthase, it can influence carbohydrate synthesis. Similarly, its interaction with DNA polymerase can affect DNA replication, and its binding to EGFR tyrosine kinase can impact cell signaling .

Result of Action

The molecular and cellular effects of (E)-4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide’s action are primarily related to its antibacterial activity . The compound has been shown to be effective against several bacterial strains, including E. faecalis, B. subtills, and E. coli . This suggests that the compound could potentially be used in the development of new antibacterial drugs .

Propriétés

IUPAC Name |

4-methoxy-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5/c1-22-14-7-5-12(6-8-14)18(21)20-19-11-13-9-16(24-3)17(25-4)10-15(13)23-2/h5-11H,1-4H3,(H,20,21)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGHRYTUTQTZGE-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-2-mercapto-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2636924.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)

![2-((4-chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2636927.png)

![N-(1-cyanocyclobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-methylbenzamide](/img/structure/B2636932.png)

![2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol](/img/structure/B2636933.png)

![(5-Bromopyridin-3-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2636934.png)

![8-(2-Chloroethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2, 4-dione](/img/structure/B2636936.png)

![3-(2-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2636940.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2636944.png)

![1,2-Di(tricyclo[3.3.1.1~3,7~]dec-1-yl)hydrazine](/img/structure/B2636945.png)